

Evaluating the In Vivo Specificity of GW274150 Phosphate: A Comparative Guide

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Compound of Interest		
Compound Name:	GW274150 phosphate	
Cat. No.:	B15614142	Get Quote

For researchers and drug development professionals navigating the landscape of nitric oxide synthase (NOS) inhibitors, **GW274150 phosphate** has emerged as a potent and highly selective agent for the inducible isoform (iNOS). This guide provides an objective comparison of GW274150's in vivo performance against other alternatives, supported by experimental data, to aid in the critical evaluation of its suitability for preclinical and clinical research.

Overview of GW274150

GW274150, chemically known as [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine, is a time-dependent and highly selective inhibitor of iNOS.[1][2] Its mechanism of action is competitive with L-arginine, the substrate for NOS enzymes, and is NADPH-dependent.[1][3] In vivo studies have consistently demonstrated its high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms, a crucial factor in minimizing off-target effects.[1][2]

Comparative Efficacy and Selectivity

The in vivo selectivity of GW274150 has been extensively evaluated and compared with other NOS inhibitors, such as GW273629 and the non-selective inhibitor L-NMMA. The following tables summarize key quantitative data from these comparative studies.



Inhibitor	Animal Model	iNOS Inhibition (ED50)	Administratio n Route	Time Point	Reference
GW274150	Mouse	3.2 ± 0.7 mg/kg	Intraperitonea I (i.p.)	14 h	[1][2]
GW274150	Mouse	3.8 ± 1.5 mg/kg	Oral	14 h	[1][2]
GW273629	Mouse	9 ± 2 mg/kg	Intraperitonea I (i.p.)	2 h	[1][2]
ED ₅₀ values represent the effective dose required to inhibit lipopolysacch aride (LPS)-induced plasma NOx levels by 50%.					

Inhibitor	Tissue	iNOS Selectivity vs. eNOS	iNOS Selectivity vs. nNOS	Reference
GW274150	Rat Tissues	>260-fold	219-fold	[1][2]
GW273629	Rat Tissues	>150-fold	365-fold	[1][2]
L-NMMA	Not Specified	Similar potency against all isoforms	Similar potency against all isoforms	[1]



Inhibitor	Human NOS Isoforms (in vitro)	iNOS Selectivity vs. eNOS	iNOS Selectivity vs. nNOS	Reference
GW274150	Recombinant	248-fold	81-fold	[1]
GW274150 (Steady State)	Recombinant	>5800-fold	>114-fold	[1]
GW273629	Recombinant	>110-fold	Not Specified	[1]

In Vivo Pharmacokinetics

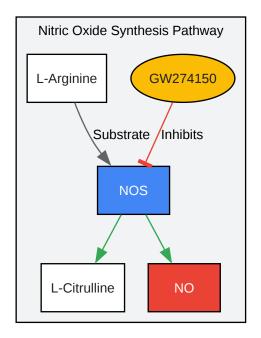
GW274150 exhibits favorable pharmacokinetic properties, including high oral bioavailability and a relatively long half-life, making it suitable for in vivo applications.

Inhibitor	Animal Model	Oral Bioavailability	Terminal Half- life	Reference
GW274150	Rat, Mouse	>90%	~6 h	[1][2]
GW273629	Rat	>90%	~3 h	[1][2]
GW273629	Mouse	>90%	~10 min	[1][2]

Signaling Pathway and Experimental Workflow

To visually represent the context of GW274150's action and the methods used to evaluate it, the following diagrams are provided.

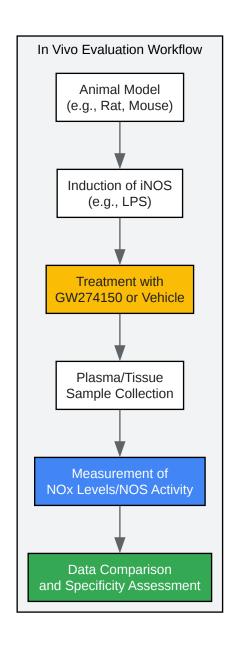




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References



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